

# Addressing poor resolution between Losartan and its dimers

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## Compound of Interest

Compound Name: Losartan Impurity 2

Cat. No.: B600979

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## Technical Support Center: Losartan Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution between Losartan and its dimeric impurities during chromatographic analysis.

## Frequently Asked Questions (FAQs)

Q1: What are the common dimeric impurities of Losartan?

A1: Losartan can form several dimeric impurities, which are often process-related or arise from degradation. The most commonly cited dimers are the 1H-dimer and 2H-dimer, which are positional isomers.<sup>[1][2]</sup> These dimers have the same molecular weight but differ in the linkage position on the tetrazole ring.<sup>[3][4]</sup> Other related substances and degradation products may also be present and can co-elute, complicating the separation.<sup>[5][6]</sup>

Q2: Why is it challenging to achieve good resolution between Losartan and its dimers?

A2: The primary challenge stems from the structural similarity between Losartan and its dimers. As isomers, they often have very similar physicochemical properties, leading to close elution times in reversed-phase HPLC.<sup>[7]</sup> Achieving baseline separation requires a highly selective and efficient chromatographic method.

Q3: What type of HPLC column is recommended for this separation?

A3: A C18 column is the most frequently recommended stationary phase for the analysis of Losartan and its impurities.[5][8] Specifically, an ACCHROM ODS-C18 column (250 mm x 4.6 mm, 5 µm) has been shown to provide optimum separation.[5][6] The USP monograph for Losartan Potassium Tablets also specifies a 3.9-mm × 15-cm; 5-µm packing L7 column, which corresponds to a C18 stationary phase.[1]

Q4: What mobile phase composition is effective for separating Losartan and its dimers?

A4: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is typically employed. A common mobile phase consists of acetonitrile and 0.1% phosphoric acid in water.[5][6] The USP method utilizes a buffer of monobasic potassium phosphate and dibasic sodium phosphate (pH ~7.0) mixed with acetonitrile in a gradient program.[1] The choice of mobile phase and gradient profile is critical for achieving the desired resolution.

## Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to troubleshoot and resolve issues of poor resolution between Losartan and its dimers.

### Diagram: Troubleshooting Workflow for Poor Resolution



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Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Step 1: My peaks for Losartan and a dimer are merged. What should I check first?

Before modifying the method, verify the overall health of your HPLC system.

- **System Suitability Parameters:** Check the system suitability parameters from your last successful run or as specified in the official monograph. The USP specifies a resolution of not less than 2.0 between the 1H-dimer and 2H-dimer peaks.[\[1\]](#) Also, evaluate the tailing factor (should be  $\leq 2.0$ ) and column efficiency (theoretical plates, should be  $\geq 3000$ ).[\[1\]](#)
- **Column Condition:** An old or contaminated column is a common cause of resolution loss. Consider flushing the column or replacing it if performance has degraded over time.[\[9\]](#)[\[10\]](#)
- **Mobile Phase Preparation:** Ensure the mobile phase is correctly prepared, fresh, and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor resolution.[\[11\]](#)

Step 2: My system seems to be working correctly, but the resolution is still poor. What method parameters can I adjust?

If the system is functioning as expected, the next step is to optimize the chromatographic method.

- **Gradient Profile:** For gradient elution, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) can increase the separation between closely eluting peaks.
- **Mobile Phase pH:** Small adjustments to the pH of the aqueous portion of the mobile phase can alter the ionization state of Losartan and its dimers, potentially improving selectivity. A change of as little as 0.1 pH units can significantly impact retention.[\[11\]](#)
- **Organic Solvent:** While acetonitrile is commonly used, switching to or trying a different organic solvent like methanol can alter the selectivity of the separation.
- **Column Temperature:** Increasing the column temperature can improve peak shape and sometimes enhance resolution, but it may also decrease retention times. The USP method specifies a column temperature of 35 °C.[\[6\]](#)

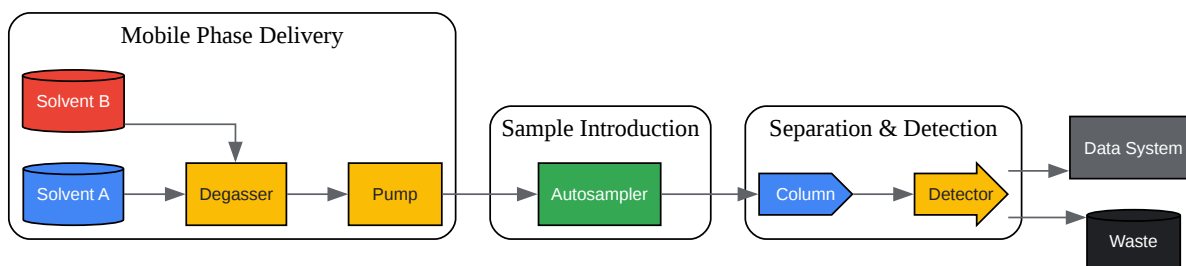
Step 3: I've tried adjusting the method, but I'm still not seeing improvement. What else could be the problem?

If method optimization doesn't resolve the issue, consider potential hardware problems.

- **Injector Issues:** A worn injector seal or a partially blocked sample loop can lead to peak broadening and splitting, which can be mistaken for poor resolution.<sup>[10]</sup>
- **Extra-column Volume:** Excessive tubing length or a large detector flow cell can contribute to band broadening and reduce resolution. Ensure that the system is optimized for minimal extra-column volume.
- **Sample Solvent:** Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

## Experimental Protocols and Data

### Diagram: Typical HPLC System Configuration



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Caption: A schematic of a standard HPLC system for pharmaceutical analysis.

The following table summarizes successful chromatographic conditions reported for the separation of Losartan and its impurities.

Parameter	Method 1 (Research)[5][6]	Method 2 (USP)[1]
Column	ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 µm)	L7 (C18), 3.9-mm × 15-cm; 5-µm packing
Mobile Phase A	0.1% Phosphoric Acid in Water	Acetonitrile and Buffer (15:85)
Mobile Phase B	Acetonitrile	Acetonitrile
Buffer	N/A	1.25 mg/mL KH <sub>2</sub> PO <sub>4</sub> + 1.5 mg/mL Na <sub>2</sub> HPO <sub>4</sub>
Gradient Program	Gradient	Gradient (specific details in monograph)
Flow Rate	1.0 mL/min	1.0 mL/min
Column Temp.	35 °C	Not specified (often near ambient)
Detection	UV at 220 nm	UV at 250 nm
Injection Vol.	Not specified	10 µL

## Detailed Experimental Protocol (Based on Method 1)

- Mobile Phase Preparation:
  - Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, mix well, and degas.
  - Mobile Phase B: Use HPLC-grade acetonitrile.
- Chromatographic Conditions:
  - Set up the HPLC system with the specified column and mobile phases.
  - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  - Program the gradient elution according to the validated method.

- Maintain the column temperature at 35 °C.
- Set the UV detector to a wavelength of 220 nm.
- Sample Preparation:
  - Accurately weigh and dissolve the Losartan sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve the desired concentration.
  - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
  - Inject the prepared sample and standard solutions.
  - Integrate the resulting chromatogram and evaluate the resolution between Losartan and its dimeric impurity peaks.

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